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Compound of Interest

Compound Name: 1H-imidazol-1-ylmethanol

Cat. No.: B1586968

The imidazole ring is a cornerstone of medicinal chemistry, integral to the structure of
numerous biologically active compounds, from the essential amino acid histidine to a wide
array of synthetic drugs.[1][2][3] Its prevalence stems from its unique electronic properties and
its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal
coordination.[2] Within this important class of heterocycles, 1H-imidazol-1-yImethanol
(C4HeN20) emerges as a molecule of significant interest. It serves as a key synthetic precursor,
particularly for the generation of N-heterocyclic carbenes (NHCs), which are powerful ligands in
catalysis.[4][5]

Furthermore, the N-hydroxymethyl functionality introduces a reactive handle that has been
explored in the context of prodrug design.[6][7] The reversible nature of this group allows for
the potential modification of a parent drug's physicochemical properties, such as agueous
solubility, to enhance its pharmacokinetic profile.[7] This technical guide provides a
comprehensive overview of the core physicochemical properties of 1H-imidazol-1-ylmethanol,
offering both established data and field-proven methodologies for its characterization. This
document is intended for researchers, scientists, and drug development professionals who
require a deep understanding of this versatile molecule.

Molecular Structure and Core Physicochemical
Properties

1H-imidazol-1-yImethanol is a white solid at room temperature.[4] Its structure, featuring a
methanol group attached to the N1 position of the imidazole ring, confers upon it a unique
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combination of polarity and reactivity. This substitution precludes the N-H tautomerism seen in
unsubstituted imidazole, fixing the position of the substituents. The molecule possesses both a
hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the N3 atom of the
imidazole ring), a feature that governs its solid-state architecture and influences its solubility
characteristics.[4]

A summary of its key physicochemical properties is presented in the table below.

Property Value / Data Source
Molecular Formula C4HeN20 [2]
Molecular Weight 98.10 g/mol [2]
CAS Number 51505-76-1 [2]
Appearance White moist solid [41[5]
Melting Point 328-330 K (55-57 °C) [8]
XLogP3 (Computed) -0.6 [2]
Hydrogen Bond Donors 1 [2]
Hydrogen Bond Acceptors 2 [2]
Topological Polar Surface Area  38.1 A2 [2]
oKa (Predicted) .~6.5-7.5 (for the imidazolium N/A
ion)
Aqueous Solubility High (predicted) N/A

Synthesis and Structural Elucidation

The synthesis of 1H-imidazol-1-yImethanol is readily achieved through the reaction of
imidazole with paraformaldehyde in 1,4-dioxane.[4][5] This reaction is typically performed under
an inert atmosphere and involves heating the mixture to ensure the depolymerization of
paraformaldehyde and subsequent reaction with the imidazole ring.
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Caption: Synthetic workflow for 1H-imidazol-1-ylmethanol.

Spectroscopic Characterization

The identity and purity of synthesized 1H-imidazol-1-yImethanol are confirmed through
standard spectroscopic techniques.

e 'H NMR (400 MHz, CDCls, d in ppm): 7.34 (s, 1H), 7.08 (s, 1H), 6.93 (s, 1H), 5.40 (s, 2H).[4]
[5] The singlet at 5.40 ppm corresponds to the methylene protons of the hydroxymethyl
group, while the other three singlets are characteristic of the imidazole ring protons.

e FT-IR (ATR, v in cm~1): 3135 (m), 3109 (m), 2811 (m), 1509 (s), 1214 (s), 1062 (s), 723 (S).
[8] The broad bands in the 3100 cm~1 region are indicative of O-H and C-H stretching
vibrations.
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The crystal structure of 1H-imidazol-1-ylmethanol has been determined by X-ray diffraction.
[4][8] It crystallizes in the monoclinic P21/n space group with three unique molecules in the
asymmetric unit.[4] These molecules are interconnected via O—H-:-N hydrogen bonds in a
head-to-tail fashion, forming three-membered macrocycles.[4][8]

Experimental Protocols for Physicochemical
Characterization

For novel compounds or when precise, context-specific data is required, experimental
determination of physicochemical properties is paramount. The following sections detail robust
protocols for characterizing 1H-imidazol-1-ylmethanol.

Determination of Acid Dissociation Constant (pKa)

The pKa of the conjugate acid of 1H-imidazol-1-ylmethanol (the imidazolium ion) is a critical
parameter that influences its ionization state at different physiological pH values. A
potentiometric titration is a reliable method for its determination.

Protocol:

o Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 1H-
imidazol-1-ylmethanol and dissolve it in 50 mL of 0.1 M KCI solution to maintain a constant
ionic strength.

 Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the
analyte solution in a thermostatted vessel at 25 °C and use a magnetic stirrer for continuous
mixing.

« Titration: Add standardized 0.1 M HCI solution in small, precise increments (e.g., 0.05-0.1
mL) using a calibrated burette.

» Data Acquisition: Record the pH value after each addition of the titrant, ensuring the reading
has stabilized.

» Data Analysis: Plot the pH as a function of the volume of HCI added. The pKa is determined
from the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more
accurate determination of the equivalence point.
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Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a key determinant of a drug candidate's bioavailability. The shake-flask
method is the gold standard for determining thermodynamic solubility.[8][9]

Protocol:

Sample Preparation: Add an excess amount of 1H-imidazol-1-ylmethanol to a series of
vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

o Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g.,
25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.

» Phase Separation: After equilibration, allow the vials to stand undisturbed to let the
undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

o Sample Analysis: Carefully withdraw an aliquot from the supernatant, ensuring no solid
particles are transferred. Filter the aliquot through a 0.22 um filter.

e Quantification: Dilute the filtered supernatant with the mobile phase and quantify the
concentration of 1H-imidazol-1-yImethanol using a validated HPLC-UV method against a
standard curve.
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Caption: Workflow for solubility determination via the shake-flask method.

Chemical Stability Profile

The stability of 1H-imidazol-1-yImethanol is a critical consideration, particularly given its
potential use as a prodrug moiety. The N-hydroxymethyl group can be susceptible to
hydrolysis, especially under basic conditions, which would release the parent imidazole and

formaldehyde.

Potential Degradation Pathway

The primary degradation pathway is expected to be a base-catalyzed hydrolysis, as observed
with similar compounds like N-(hydroxymethyl)phthalimide.[10]

@H—imidazol—l—ylmethanoD Hydrolysis (e.g., OH")

»| Imidazole + Formaldehyde)
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Caption: Potential hydrolytic degradation of 1H-imidazol-1-ylmethanol.

Forced Degradation Study Protocol

To systematically evaluate the stability of 1H-imidazol-1-ylmethanol, a forced degradation
study is recommended. This involves subjecting the compound to stress conditions to identify
potential degradation products and establish a stability-indicating analytical method.

Protocol:

o Stock Solution Preparation: Prepare a stock solution of 1H-imidazol-1-ylmethanol in a
suitable solvent (e.g., acetonitrile or methanol).

e Stress Conditions:

[¢]

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCI at 60 °C.

[¢]

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

[e]

Oxidative Degradation: Treat the stock solution with 3% H20:2 at room temperature.

o

Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80 °C).

[¢]

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm).
o Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
o Sample Quenching: Neutralize the acidic and basic samples.

e Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., C18 column
with a gradient mobile phase of water and acetonitrile) with UV detection to separate the
parent compound from any degradation products.

Relevance in Drug Development and Medicinal
Chemistry
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1H-imidazol-1-yImethanol is not only a precursor for catalysis but also holds relevance in drug
development. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing
in numerous approved drugs.[11][12] The introduction of a hydroxymethyl group at the N1
position offers a strategic point for modification.

Role as a Prodrug Moiety

N-hydroxymethyl derivatives of nitrogen heterocycles have been investigated as potential
prodrugs.[6][7] This strategy aims to improve the physicochemical properties of a parent drug,
such as its aqueous solubility and dissolution rate.[7] The N-hydroxymethyl group can be
enzymatically or chemically cleaved in vivo to release the active parent drug.[6] For a parent
drug containing an imidazole N-H group with poor solubility, conversion to its N-hydroxymethyl
derivative could provide a transiently more soluble form, potentially improving oral
bioavailability.

Conclusion

1H-imidazol-1-yImethanol is a multifaceted molecule with well-defined structural and
spectroscopic properties. While some of its physicochemical characteristics, such as pKa and
aqueous solubility, require experimental determination for specific applications, established
protocols are available to obtain this critical data. Its role as a synthetic precursor for N-
heterocyclic carbenes and its potential application as a prodrug moiety underscore its
importance in both catalysis and medicinal chemistry. This guide provides a foundational
understanding for researchers and developers working with this versatile imidazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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